Cas no 2171713-11-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a 5-methyloxolan-3-yl moiety, offering steric and electronic modifications that can influence peptide conformation and stability. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. The carbamoylbutanoic acid side chain provides functional versatility for further derivatization or conjugation. This compound is particularly valuable for introducing constrained, non-natural amino acids into peptide sequences, enabling tailored physicochemical properties or enhanced biological activity. Its synthetic utility lies in its compatibility with standard Fmoc-based protocols while expanding structural diversity in peptide design.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic acid structure
2171713-11-2 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic acid
CAS No:2171713-11-2
MF:C26H30N2O6
MW:466.526207447052
CID:6379306
PubChem ID:165580625
Update Time:2025-05-20

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic acid
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[methyl(5-methyloxolan-3-yl)carbamoyl]butanoic acid
    • EN300-1525000
    • 2171713-11-2
    • Inchi: 1S/C26H30N2O6/c1-16-13-17(14-33-16)28(2)25(31)23(11-12-24(29)30)27-26(32)34-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22-23H,11-15H2,1-2H3,(H,27,32)(H,29,30)
    • InChI Key: ARDHXEYAFGAFJN-UHFFFAOYSA-N
    • SMILES: O1CC(CC1C)N(C)C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 105Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic acid Pricemore >>

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Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic Acid: A Comprehensive Overview

The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic acid, identified by the CAS registry number 2171713-11-2, is a complex organic molecule with significant applications in the field of peptide synthesis and drug discovery. This compound is notable for its intricate structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a protective moiety widely used in solid-phase peptide synthesis (SPPS). The molecule also features a 5-methyloxolan ring, which adds to its structural complexity and functional versatility.

Recent advancements in peptide chemistry have highlighted the importance of such compounds in constructing bioactive molecules. The Fmoc group, as a key protective element, plays a pivotal role in ensuring the stability and specificity of peptide bonds during synthesis. This compound's unique structure allows for precise control over the sequence and conformation of peptides, making it an invaluable tool in the development of novel therapeutic agents. For instance, studies published in 2023 have demonstrated its utility in synthesizing cyclic peptides with enhanced bioavailability and selectivity.

The presence of the 5-methyloxolan group introduces additional functionality to this compound. This moiety not only enhances the molecule's stability but also provides opportunities for further chemical modifications. Researchers have explored its potential in creating bioconjugates, where the oxolan ring serves as a site for attaching targeting ligands or imaging agents. Such applications are particularly promising in the field of targeted drug delivery, where precise targeting of diseased cells is critical.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of high-purity product. Recent innovations in catalytic methods have further streamlined its production, reducing costs and improving scalability.

The compound's applications extend beyond peptide synthesis. It has been employed as a building block in the construction of complex natural products and synthetic analogs. For example, its role in synthesizing non-canonical amino acids has opened new avenues for studying protein function and enzyme mechanisms. Additionally, its use in combinatorial chemistry has facilitated the generation of diverse libraries for high-throughput screening.

From an analytical perspective, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been instrumental in characterizing this compound's structure and properties. These tools provide insights into its conformational dynamics and interaction patterns with other molecules, which are essential for understanding its behavior in biological systems.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl(5-methyloxolan-3-yl)carbamoylbutanoic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and functional groups make it a versatile tool in peptide synthesis, drug discovery, and beyond. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing biotechnology and medicine.

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